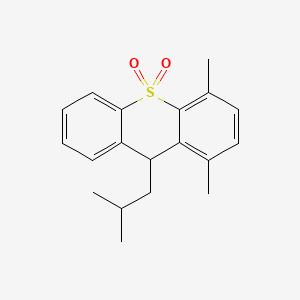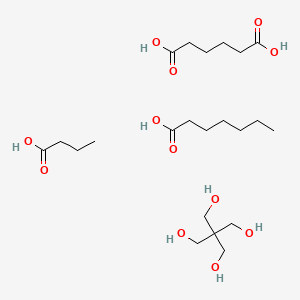
2,2-Bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid and pentaerythritol is a complex organic compound. It is a type of ester formed from the reaction of hexanedioic acid (also known as adipic acid), butyric acid, heptanoic acid, and pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves esterification reactions. The process typically includes the following steps:
Esterification: Hexanedioic acid reacts with butyric acid, heptanoic acid, and pentaerythritol in the presence of a catalyst, usually sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using distillation columns.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding acids and alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, butyric acid, heptanoic acid, and pentaerythritol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Reduction: Alcohols corresponding to the ester groups.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals.
Industry: Used as a lubricant and in the production of resins and coatings.
Wirkmechanismus
The mechanism of action of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Fatty acids, C5-9, tetraesters with pentaerythritol: .
Decanoic acid, mixed esters with heptanoic acid, octanoic acid, and pentaerythritol: .
Uniqueness
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
68937-26-8 |
|---|---|
Molekularformel |
C22H44O12 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid |
InChI |
InChI=1S/C7H14O2.C6H10O4.C5H12O4.C4H8O2/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9;1-2-3-4(5)6/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2;2-3H2,1H3,(H,5,6) |
InChI-Schlüssel |
NZTMZBYIGUGFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)O.CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


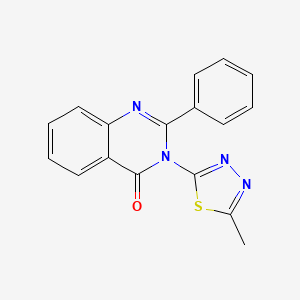
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
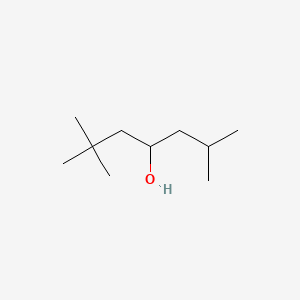
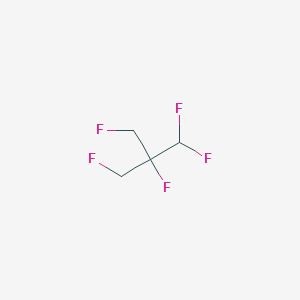
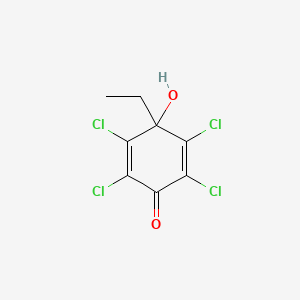
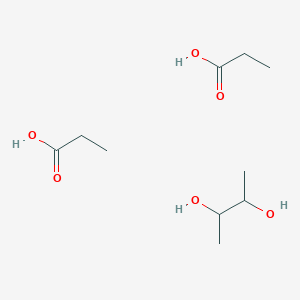
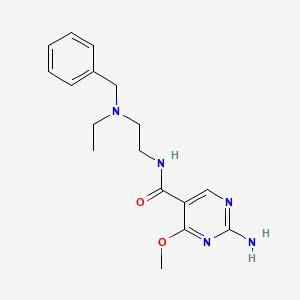
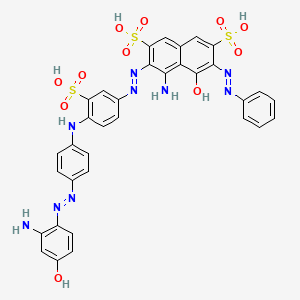
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
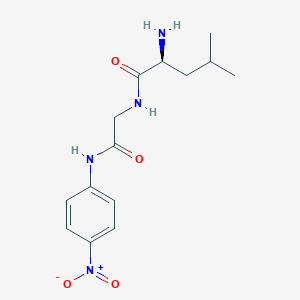
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
